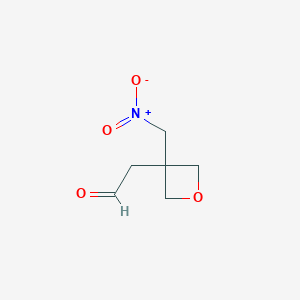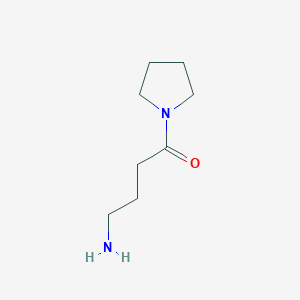![molecular formula C10H14FN B12114655 [3-(2-Fluoro-phenyl)-propyl]-methyl-amine](/img/structure/B12114655.png)
[3-(2-Fluoro-phenyl)-propyl]-methyl-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” is a chemical compound with the following structural formula:
CH3NHCH2CH2CH2C6H4F
It consists of a methylamine group (CH₃NH), a propyl chain (CH₂CH₂CH₂), and a fluorophenyl group (C₆H₄F). The compound is of interest due to its diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 2-fluorophenylboronic acid with an appropriate alkylating agent (such as methyl iodide) under basic conditions. The reaction proceeds via a Suzuki-Miyaura coupling, resulting in the formation of the desired compound.
Reaction Conditions: The reaction typically takes place in an organic solvent (e.g., tetrahydrofuran or dimethylformamide) with a base (e.g., potassium carbonate or sodium hydroxide) as a catalyst. The temperature and reaction time may vary depending on the specific conditions.
Industrial Production Methods: In industrial settings, large-scale production of this compound may involve continuous flow processes or batch reactions. Optimization of reaction parameters ensures high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: “[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” can undergo various chemical transformations, including:
Substitution Reactions: It reacts with alkali metal fluoride in the presence of a phase transfer catalyst to form the desired product .
- Alkylating agents (e.g., methyl iodide)
- Organic solvents (e.g., tetrahydrofuran, dimethylformamide)
- Bases (e.g., potassium carbonate, sodium hydroxide)
- Palladium catalysts
Wissenschaftliche Forschungsanwendungen
“[3-(2-Fluoro-phenyl)-propyl]-methyl-amine” finds applications in:
Chemistry: As a building block for the synthesis of biologically active biphenyls .
Biology and Medicine: Its derivatives may serve as potential ligands or pharmacophores.
Industry: Used in the preparation of specialty chemicals.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects depends on its specific application. It may interact with molecular targets or pathways relevant to its intended use.
Vergleich Mit ähnlichen Verbindungen
While there are no direct analogs to this compound, its unique combination of functional groups makes it valuable for targeted applications.
Eigenschaften
Molekularformel |
C10H14FN |
|---|---|
Molekulargewicht |
167.22 g/mol |
IUPAC-Name |
3-(2-fluorophenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C10H14FN/c1-12-8-4-6-9-5-2-3-7-10(9)11/h2-3,5,7,12H,4,6,8H2,1H3 |
InChI-Schlüssel |
VVDGRRUXQHRMHF-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCCC1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, N-[1-(aminomethyl)-4-methylcyclohexyl]-2-fluoro-](/img/structure/B12114574.png)


![2,4,6,6-tetramethyl-5,6-dihydro-4H,8H,9H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione](/img/structure/B12114596.png)



![[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl carbamimidothioate](/img/structure/B12114611.png)



![Benzoic acid, 4-[[2-[[4-(4-methoxyphenyl)-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio]acetyl]amino]-, methyl ester](/img/structure/B12114648.png)
![[3,4-Diacetyloxy-5-(4-carbamoyl-5-hydroxyimidazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12114656.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3,5-dimethyl-1H-pyrazole](/img/structure/B12114667.png)
